Tenuifoliose J

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

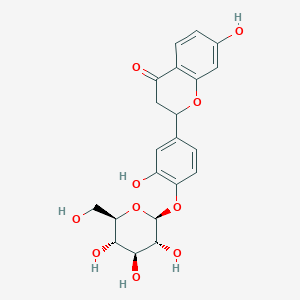

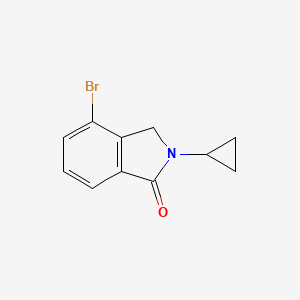

Tenuifoliose J is an oligosaccharide ester found in Polygalae Radix, the dry root of Polygala tenuifolia Willd . It’s one of the main active components which executes the neuropharmacological activities like anti-depression, anti-dementia, and neuroprotection .

Synthesis Analysis

Tenuifoliose J is one of the oligosaccharides, called tenuifolioses G-P, that were isolated from the roots of Polygala tenuifolia Willd . These oligosaccharides were esterified with acetic, benzoic, p-coumaric and/or ferulic acid .Wissenschaftliche Forschungsanwendungen

Tenuifoliose Q and Tenuifoliose G-P: Oligosaccharide Multi-Esters

- Tenuifoliose Q and Tenuifoliose G-P are oligosaccharide esters derived from the root of Polygala tenuifolia Willd .

- These compounds have been structurally elucidated through spectroscopic and physiochemical analysis, indicating their complexity and potential for diverse applications in scientific research (Jiang & Tu, 2003); (Miyase, Iwata, & Ueno, 1991).

Neuroprotective and Cognitive Enhancement Properties

- Tenuifolin , extracted from Polygala tenuifolia Willd, demonstrates protective effects against neuroinflammation and oxidative stress , potentially useful for Alzheimer's disease research and treatment (Chen & Jia, 2020).

- It also shows promising results in ameliorating cognitive deficits caused by sleep deprivation, suggesting applications in studying sleep-related cognitive impairments (Jiang et al., 2023).

Chemical Composition Analysis for Breeding

- Chemical analysis of different Polygala tenuifolia varieties, including their oligosaccharides content like tenuifoliose K, supports breeding programs and enhances understanding of its chemical composition (Bai et al., 2015).

Anti-Inflammatory Properties

- Tenuifoliside A, isolated from Polygala tenuifolia, has shown anti-inflammatory effects in macrophages, inhibiting production of inflammatory cytokines and revealing potential therapeutic applications for inflammatory diseases (Kim et al., 2013).

Role in Adenosine Biosynthesis

- Research on Paecilomyces tenuipes revealed genes involved in adenosine biosynthesis, providing insights into improving adenosine production for scientific applications (Han et al., 2020).

Cytoprotective Activity

- Sugar esters and xanthones from Polygala tenuifolia roots, including new compounds like tenuifolisides F-G and tenuifolioses W-Z, have shown cytoprotective activity , indicating potential in cell protection and therapy studies (Yang et al., 2022).

Impact on ERK and PI3K Pathways in Glioma Cells

- Tenuifoliside A affects the ERK and PI3K pathways in glioma cells, offering insights into the molecular mechanisms of its neuroprotective and anti-apoptotic effects , relevant for brain cancer and neurological disorder research (Dong et al., 2014).

Alzheimer's Disease Research

- Tenuifolin has been shown to ameliorate chronic stress-induced cognitive impairment and protect neurons in Alzheimer's disease models, suggesting its potential as a therapeutic agent (Wang et al., 2022); (Wang et al., 2019).

Sleep-Enhancing Effects

- Tenuifolin exhibits sleep-enhancing effects in mice, mediated by GABAergic and noradrenergic systems, offering potential applications in sleep disorder treatments (Cao et al., 2016).

Preparative Procedure for Acylated Pentasaccharides

- An efficient preparative procedure for acylated pentasaccharides like tenuifoliose I, H, and A from Polygalae Radix has been developed, crucial for their large-scale preparation and further research (Qiyuan et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H72O33/c1-26(63)79-23-36-42(71)50(87-55-46(75)44(73)40(69)33(20-60)82-55)48(77)57(84-36)88-51-49(86-39(68)19-13-29-10-16-32(66)17-11-29)37(24-80-27(2)64)85-58(52(51)89-56-47(76)45(74)41(70)34(21-61)83-56)92-59(25-81-38(67)18-12-28-8-14-31(65)15-9-28)53(43(72)35(22-62)91-59)90-54(78)30-6-4-3-5-7-30/h3-19,33-37,40-53,55-58,60-62,65-66,69-77H,20-25H2,1-2H3/b18-12+,19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBDWRYPYUQSAB-KLCVKJMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H72O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenuifoliose J | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)

![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)

![6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027960.png)

![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)